1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)-

Description

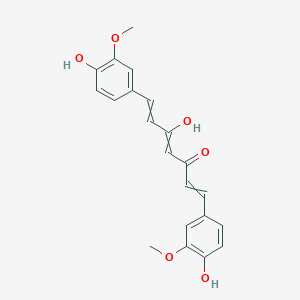

1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)-, commonly known as curcumin, is a polyphenolic diarylheptanoid derived from the rhizome of Curcuma longa (turmeric). Its structure consists of two aromatic 4-hydroxy-3-methoxyphenyl groups connected by a conjugated heptatrien-3-one backbone with a hydroxyl group at the C5 position . Curcumin is the principal bioactive compound in turmeric, constituting 3–5% of its dry weight, and is renowned for its broad pharmacological activities, including:

- Antioxidant properties: Scavenges reactive oxygen species (ROS) via phenolic hydroxyl groups .

- Anti-inflammatory effects: Inhibits NF-κB, COX-2, and pro-inflammatory cytokines .

- Anticancer activity: Suppresses tumor proliferation, angiogenesis, and metastasis by modulating Akt/Notch, β-catenin, and apoptosis pathways .

- Neuroprotection: Enhances hippocampal neurogenesis and activates Nrf2 to mitigate oxidative stress in Alzheimer’s disease models .

Curcumin’s pharmacokinetic limitations—low bioavailability and rapid metabolism—have spurred research into structural analogs and metabolites with improved stability and efficacy .

Properties

IUPAC Name |

5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,4,6-trien-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h3-13,22,24-25H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUSSTSXXLLKKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=CC(=O)C=CC2=CC(=C(C=C2)O)OC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331949 | |

| Record name | 1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115851-80-4 | |

| Record name | 1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Aldol Condensation and Wittig Reaction Sequence

One of the primary synthetic routes for related 1,7-diaryl-1,4,6-heptatrien-3-ones involves a sequence of two Wittig reactions followed by an aldol condensation. This method was applied to synthesize various 1,7-diheteroaryl-1,4,6-heptatrien-3-ones, which share structural motifs with the target compound.

- Step 1: Wittig reaction of appropriate aromatic aldehydes with 1-(triphenylphosphoranylidene)-2-propanone in toluene under reflux to prepare (3E)-4-(BHR)-3-buten-2-ones.

- Step 2: Wittig reaction of aromatic aldehydes with (triphenylphosphoranylidene)acetaldehyde at room temperature in DMF to obtain (2E)-4-(BHR)-2-propenals.

- Step 3: Aldol condensation of the above two intermediates in the presence of sodium methoxide to form the heptatrienone core.

This method yields the target compounds with varying efficiencies depending on the substituents. For some 1,7-diaryl derivatives, yields were poor, prompting alternative approaches.

Horner-Wadsworth-Emmons (HWE) Reaction

To improve yields and facilitate synthesis, the Horner-Wadsworth-Emmons reaction was employed:

- (E)-diethyl(2-oxo-4-heteroaryl-but-3-en-1-yl)phosphonates are synthesized by reacting 1,3-bis(diethylphosphonato)acetone with heteroarylformaldehydes.

- These phosphonates are then reacted with (2E)-3-(BHR)-2-propenals in the presence of potassium carbonate as a base.

This method provides better yields and stereoselectivity for the heptatrienone compounds, including those structurally similar to 1,4,6-heptatrien-3-one derivatives.

Reductive Modification of Curcumin

A direct synthesis of 1,7-bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one (HMPH) was reported by modifying curcumin:

- Curcumin is dissolved in tetrahydrofuran (THF).

- Sodium borohydride (NaBH4) is added to reduce curcumin at room temperature for 4 hours.

- After aqueous workup and extraction, the crude product is treated with p-toluenesulfonic acid monohydrate and refluxed for 3 hours.

- The product is purified by silica gel chromatography and Sephadex LH-20 column chromatography to yield HMPH with an overall yield of 21% from curcumin.

This method is concise and leverages curcumin as a starting material, making it practical for producing the compound with confirmed structure by NMR and mass spectrometry.

Alternative Synthesis via Reductive Ring Opening of Isoxazoles

A novel synthetic route to symmetrical and unsymmetrical curcumin derivatives, including analogues of the heptatrienone structure, involves:

- Preparation of 3,5-bis(2-aryl-2-hydroxyethyl)isoxazoles via lateral metalation and condensation with aromatic aldehydes.

- Dehydration of these intermediates using phosphorus pentoxide (P2O5) in benzene under reflux.

- Reductive ring opening of the isoxazoles with molybdenum hexacarbonyl [Mo(CO)6] in acetonitrile under reflux for 24 hours.

- Purification yields 1,7-diaryl-5-amino-1,4,6-heptatrien-3-ones, which can be further modified to target compounds.

This method provides an alternative pathway with moderate yields (43-56%) and introduces functional group diversity.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Wittig + Aldol Condensation | Aromatic aldehydes, triphenylphosphoranylidene reagents, sodium methoxide | Variable, often low for some derivatives | Straightforward, well-established | Low yields for some diaryl derivatives |

| Horner-Wadsworth-Emmons Reaction | Diethylphosphonates, potassium carbonate | Moderate to high | Improved yields and stereoselectivity | Requires multi-step phosphonate synthesis |

| Reductive Modification of Curcumin | Curcumin, NaBH4, p-toluenesulfonic acid, THF | ~21% overall | Direct use of curcumin, concise route | Moderate yield, multi-step purification |

| Reductive Ring Opening of Isoxazoles | Isoxazole intermediates, P2O5, Mo(CO)6, reflux | 43-56% | Novel route, functional group diversity | Longer reaction times, complex intermediates |

Analysis and Research Findings

- The aldol condensation and Wittig reaction sequence is classical but often limited by low yields and stereochemical control, especially for complex diaryl heptatrienones.

- The Horner-Wadsworth-Emmons reaction offers improved synthetic control and better yields, making it suitable for preparing a variety of substituted heptatrienones.

- The reductive modification of curcumin is a practical and direct approach to obtain 1,4,6-heptatrien-3-one derivatives with biological relevance, albeit with moderate yield.

- The reductive ring opening of isoxazoles represents an innovative synthetic strategy that expands chemical diversity and access to related curcumin analogues.

The choice of method depends on the desired scale, substitution pattern, and available starting materials. The reductive modification of curcumin is especially attractive for biological studies due to the structural similarity and ease of access.

Chemical Reactions Analysis

1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include molecular oxygen, hydrogen gas, and various catalysts . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is studied for its antioxidant properties and potential use in preventing lipid peroxidation . In biology, it has been shown to exhibit anti-inflammatory effects by targeting nuclear factor-κB (NF-κB) translocation in murine macrophages . In medicine, it has been identified as a potential inhibitor of the nucleocapsid protein of SARS-CoV-2, making it a promising therapeutic agent for COVID-19 . Additionally, it has applications in the industry as a natural antioxidant in food and cosmetic products .

Mechanism of Action

The mechanism of action of 1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For example, it inhibits the translocation of p65 NF-κB into the nucleus, thereby reducing the expression of pro-inflammatory cytokines . It also binds to the N-terminal domain of the nucleocapsid protein of SARS-CoV-2, inhibiting its function and preventing viral replication .

Comparison with Similar Compounds

ASC-J9 (1,7-Bis(3,4-dimethoxyphenyl)-5-hydroxy-1,4,6-heptatrien-3-one)

- Structural Modification : Methoxy groups replace hydroxyls at the C3 and C5 positions of the aromatic rings (Fig. 1) .

- Activity :

- Enhanced Androgen Receptor (AR) Degradation : Disrupts AR-coregulator interactions (e.g., ARA55, ARA70) and promotes AR ubiquitination via Mdm2, effectively reducing AR-polyQ aggregation in spinal and bulbar muscular atrophy .

- Selectivity : Unlike curcumin, ASC-J9 specifically targets AR variants without broad anti-inflammatory effects.

- Pharmacokinetics : Improved metabolic stability due to reduced glucuronidation susceptibility from methylation .

Table 1: Dimethylated Derivatives vs. Curcumin

Reduced Derivatives (Hydrogenation Products)

Tetrahydrocurcumin (THC) and Hexahydrocurcumin

- Structural Modification : Saturation of the α,β-unsaturated ketone moieties (Fig. 2) .

- Activity: Antioxidant Superiority: THC exhibits higher ROS-scavenging capacity than curcumin due to stabilized phenolic groups . Antiangiogenic Effects: Inhibits FGF2-mediated gelatinase B expression in corneal neovascularization models .

- Pharmacokinetics : Greater stability in physiological pH and prolonged plasma half-life compared to curcumin .

Table 2: Reduced Derivatives vs. Curcumin

1,7-Bis(4-(diphenylamino)phenyl)-5-hydroxyhepta-1,4,6-trien-3-one

- Structural Modification: Diphenylamino substituents replace methoxy/hydroxy groups .

- Activity :

Comparison with Natural Diarylheptanoids

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one

- Source : Biosynthesized in Aquilaria sinensis (agarwood) via polyketide synthase (PECPS) .

- Structural Difference: Lacks methoxy groups and has a saturated heptanone backbone (vs. conjugated trienone in curcumin) .

- Activity :

Key Metabolites and Pharmacokinetic Profiles

Curcumin undergoes rapid biotransformation via reduction (to THC, hexahydrocurcumin) and conjugation (glucuronidation, sulfation) (Fig. 3) .

Biological Activity

1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)-, also known as a curcuminoid derivative, exhibits significant biological activities that have garnered attention in various fields of medicinal chemistry and pharmacology. This compound is recognized for its antioxidant, anti-inflammatory, and potential neuroprotective properties.

- IUPAC Name : (1E,4Z,6E)-5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,4,6-trien-3-one

- Molecular Formula : C21H20O6

- Molecular Weight : 368.39 g/mol

- CAS Number : 147556-16-9

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Activity : The compound scavenges free radicals and inhibits lipid peroxidation, protecting cellular components from oxidative stress .

- Anti-inflammatory Activity : It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes .

- Neuroprotective Effects : Research indicates potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease by inhibiting beta-secretase (BACE1) and reducing amyloid-beta aggregation .

Antioxidant Properties

Studies have demonstrated that 1,4,6-Heptatrien-3-one can significantly reduce oxidative stress markers in vitro and in vivo. This property is crucial for preventing cellular damage in various diseases.

Anti-inflammatory Effects

The compound has been shown to inhibit the expression of pro-inflammatory mediators such as TNF-alpha and IL-6. This action could provide therapeutic benefits in conditions characterized by chronic inflammation.

Neuroprotective Effects

Recent studies have highlighted the compound's ability to inhibit BACE1 activity, which is pivotal in the pathogenesis of Alzheimer's disease. By reducing amyloid-beta levels and preventing tau phosphorylation, it may contribute to cognitive protection .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and structurally characterizing this compound?

- Answer : The compound can be isolated from natural sources like Curcuma species or synthesized via diarylheptanoid pathways. Structural verification employs nuclear magnetic resonance (NMR; 1H, 13C) for stereochemical analysis, high-resolution mass spectrometry (HR-MS) for molecular weight confirmation, and HPLC for purity assessment (>98%). Comparative studies with analogs (e.g., trienone4, trienone11) validate structural motifs .

Q. Which in vitro assays are optimal for initial bioactivity screening?

- Answer : Key assays include:

- Androgen receptor (AR) disruption : Co-immunoprecipitation (Co-IP) to assess AR-co-regulator interactions in prostate cancer cell lines (e.g., LNCaP) .

- Cytotoxicity : MTT assays using oral squamous cell carcinoma (KB, HSC-3) or melanoma cells .

- ROS detection : DCFH-DA fluorescence assays to quantify reactive oxygen species (ROS) generation .

Q. How can researchers investigate its biosynthesis in plant sources?

- Answer : Metabolomic profiling (LC-MS/MS) and genetic silencing (RNAi) in Curcuma rhizomes identify biosynthetic enzymes. Correlate compound production with co-regulated metabolites (e.g., curcuminoids) to map pathway modules .

Advanced Research Questions

Q. What experimental designs elucidate the mechanism of AR degradation?

- Answer :

- Proteasomal inhibition : Treat cells with MG132 to confirm ubiquitin-proteasome dependency .

- Pulse-chase assays : Measure AR protein half-life in treated vs. untreated cells.

- siRNA knockdown : Target AR co-regulators (e.g., SRC-1) to assess their role in degradation .

- Confocal microscopy : Track AR intracellular aggregation pre- and post-treatment .

Q. How can contradictory structure-activity relationships among analogs be resolved?

- Answer :

- Systematic analog synthesis : Modify hydroxyl/methoxy groups (e.g., trienone4 vs. trienone11) to test substituent effects .

- Molecular docking : Predict binding affinities to targets like AR or nucleocapsid protein .

- Parallel bioassays : Compare cytotoxicity, anti-inflammatory (COX-2 inhibition), and antioxidant (MDA reduction) activities .

Q. What strategies validate anti-SARS-CoV-2 activity targeting the nucleocapsid (N) protein?

- Answer :

- Surface plasmon resonance (SPR) : Measure direct binding affinity to recombinant N protein .

- Viral replication assays : Quantify viral RNA reduction in Vero E6 cells via RT-qPCR .

- Time-of-addition experiments : Determine if the compound inhibits viral entry, replication, or assembly .

Q. How can researchers optimize in vivo models to evaluate anticancer efficacy?

- Answer :

- Xenograft models : Implant AR-positive prostate cancer cells (e.g., 22Rv1) in immunodeficient mice. Monitor tumor volume and AR expression via immunohistochemistry .

- Pharmacokinetic studies : Measure plasma half-life and tissue distribution using radiolabeled compound .

- Synergy testing : Combine with chemotherapeutics (e.g., cisplatin) to assess additive effects .

Methodological Notes

- Contradiction Analysis : When conflicting data arise (e.g., varying cytotoxicity across analogs), use dose-response curves (IC50 comparisons) and transcriptomic profiling to identify off-target effects .

- Data Reproducibility : Standardize extraction protocols (e.g., ethanol/water ratios) for natural product isolation to minimize batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.